Methyl 3-bromo-5-chloro-2-iodobenzoate
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Overview
Description
Methyl 3-bromo-5-chloro-2-iodobenzoate is an organic compound with the molecular formula C₈H₅BrClIO₂ and a molecular weight of 375.39 g/mol It is a derivative of benzoic acid, featuring bromine, chlorine, and iodine substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-chloro-2-iodobenzoate typically involves the esterification of 3-bromo-5-chloro-2-iodobenzoic acid. The process can be carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually performed under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-chloro-2-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) on the aromatic ring can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Reagents include palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound where the halogen atom is replaced by an aryl group .
Scientific Research Applications
Methyl 3-bromo-5-chloro-2-iodobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-chloro-2-iodobenzoate involves its interaction with molecular targets through its halogen substituents. These interactions can include halogen bonding, which is a type of non-covalent interaction that can influence the compound’s binding affinity and specificity for certain biological targets . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-5-iodobenzoate: Similar structure but lacks the chlorine substituent.
Methyl 3-chloro-5-iodobenzoate: Similar structure but lacks the bromine substituent.
Methyl 3-bromo-2-iodobenzoate: Similar structure but lacks the chlorine substituent at the 5-position.
Uniqueness
Methyl 3-bromo-5-chloro-2-iodobenzoate is unique due to the presence of all three halogen atoms (bromine, chlorine, and iodine) on the aromatic ring. This combination of substituents can result in distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
methyl 3-bromo-5-chloro-2-iodobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClIO2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWZRTYPAAUSBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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